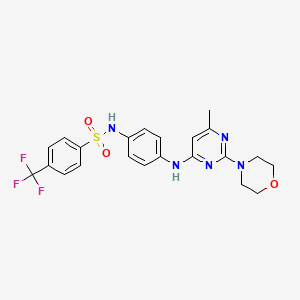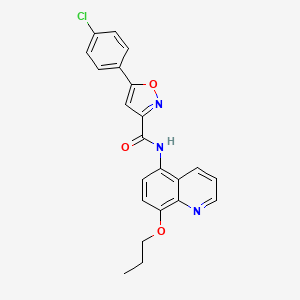![molecular formula C22H19N3O5S B11310463 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11310463.png)
5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound featuring multiple functional groups, including an amino group, a benzodioxole moiety, a thiazole ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with 3,4-dimethoxybenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction under acidic conditions.
Construction of the Pyrrolone Core: The pyrrolone core can be formed via a condensation reaction between an appropriate amine and a diketone.
Coupling Reactions: The benzodioxole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable halide derivative.
Final Assembly: The final compound is assembled through a series of amide bond formations and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodioxole moiety, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the pyrrolone core, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or advanced materials.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with proteins involved in signaling pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in areas such as oncology, neurology, or infectious diseases.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole and thiazole moieties could facilitate binding to active sites, while the pyrrolone core might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-thione
- 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-ol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to material science.
Properties
Molecular Formula |
C22H19N3O5S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H19N3O5S/c1-27-16-5-3-12(7-18(16)28-2)14-10-31-22(24-14)20-15(26)9-25(21(20)23)13-4-6-17-19(8-13)30-11-29-17/h3-8,10,23,26H,9,11H2,1-2H3 |
InChI Key |
KQVNAIMZBHQYLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OCO5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11310384.png)

![{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B11310414.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310419.png)

![2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310438.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11310442.png)

![N-(5-chloro-2-methoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11310445.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11310446.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11310451.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B11310459.png)
![N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11310460.png)
![N-(3-chlorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11310466.png)
